molecular formula C15H10BrClN2 B11807151 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B11807151
M. Wt: 333.61 g/mol
InChI Key: LXEVWDAFBSPXPP-UHFFFAOYSA-N
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Description

Structural and Nomenclature Overview

The molecular architecture of this compound centers on a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at the 3- and 5-positions with 4-chlorophenyl and 4-bromophenyl groups, respectively. The "1H" designation specifies the tautomeric form where the hydrogen atom resides on the nitrogen at position 1, distinguishing it from alternative tautomers.

Key structural attributes include:

  • Molecular formula : C₁₅H₁₀BrClN₂
  • Molecular weight : 333.61 g/mol
  • SMILES notation : ClC₁=CC=C(C₂=NNC(C₃=CC=C(Br)C=C₃)=C₂)C=C₁
  • Crystallographic data : While experimental X-ray diffraction results are not explicitly reported in the available literature, analogous pyrazole derivatives typically exhibit planar ring geometries with bond lengths of ~1.33 Å for C-N bonds.

The IUPAC name derives sequentially from the parent pyrazole system:

  • Positional numbering : The bromophenyl group occupies position 5, while the chlorophenyl group attaches to position 3.
  • Substituent order : Halogenated aryl groups are prioritized alphabetically (bromo before chloro).

This substitution pattern influences electronic properties, as evidenced by computational studies on related compounds showing altered dipole moments and HOMO-LUMO gaps compared to unsubstituted pyrazole.

Historical Context in Heterocyclic Chemistry

The synthesis of pyrazole derivatives traces its origins to 19th-century breakthroughs in heterocyclic chemistry. Ludwig Knorr’s 1883 identification of pyrazole and Hans von Pechmann’s 1898 acetylene-diazomethane reaction laid the groundwork for modern pyrazole chemistry. The introduction of halogenated aryl substituents, as seen in this compound, emerged later as part of efforts to optimize physicochemical properties for applications in:

  • Pharmaceutical intermediates : Enhanced lipophilicity from halogen atoms improves blood-brain barrier penetration in drug candidates.
  • Agrochemicals : Phenylpyrazole insecticides like fipronil demonstrate the role of halogenated pyrazoles in pest control.
  • Materials science : Halogen substituents modulate solubility and thermal stability in polymeric materials.

The compound’s development reflects two broader trends:

  • Regioselective synthesis : Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled precise aryl group placement on the pyrazole ring.
  • Halogenation strategies : Methods such as electrophilic aromatic substitution and Ullmann-type couplings facilitated bromine/chlorine incorporation at para positions.

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications
Pyrazole None 68.08 Solvent, ligand synthesis
Fipronil 4-Trifluoromethylsulfinyl 437.15 Insecticide
This compound 4-Bromophenyl, 4-chlorophenyl 333.61 Research intermediate

Properties

Molecular Formula

C15H10BrClN2

Molecular Weight

333.61 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(4-chlorophenyl)-1H-pyrazole

InChI

InChI=1S/C15H10BrClN2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

InChI Key

LXEVWDAFBSPXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Condensation

Microwave irradiation has emerged as a highly efficient method for synthesizing 3,5-diarylpyrazoles. Huang et al. developed a protocol starting from 2,4,6-triarylpyrylium salts, which undergo condensation with hydrazine hydrate in acetic acid under microwave irradiation (375 W, 5 minutes) to yield 5-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole . The reaction proceeds via the formation of a 1,3,5-triphenyl-2-pentene-1,5-diketone intermediate, which cyclizes with hydrazine to form the pyrazole core. This method achieves yields of 87–96% and eliminates the need for expensive catalysts.

Optimization Notes :

  • Solvent-free conditions minimize waste.

  • Acetic acid acts as both catalyst and solvent, simplifying purification.

  • Microwave irradiation reduces reaction time from hours to minutes compared to conventional heating .

Chalcone Cyclocondensation with Hydrazine

A classical approach involves cyclocondensation of chalcone derivatives with hydrazine. Bhat et al. demonstrated that β-arylchalcones, prepared from 4-bromophenyl and 4-chlorophenyl ketones, react with hydrazine hydrate to form pyrazoline intermediates, which undergo dehydration to yield the target pyrazole . For example, epoxidation of chalcones with hydrogen peroxide followed by hydrazine addition affords pyrazolines, which are aromatized using acidic or oxidative conditions (e.g., MnO₂).

Typical Conditions :

  • Hydrazine hydrate : 2 equivalents in ethanol under reflux (6–8 hours).

  • Yields : 70–85% after recrystallization .

Oxidative Aromatization of Pyrazolines

Pyrazolines serve as precursors to pyrazoles via oxidative dehydrogenation. Huang et al. reported the use of lithium diisopropylamide (LDA) to alkylate pyrazoline intermediates, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield 1,3,5-triarylpyrazoles . For this compound, this method requires:

  • Cyclocondensation of hydrazine with α,β-ethylenic ketones.

  • Alkylation at the pyrazoline N1 position.

  • Oxidation to the aromatic pyrazole.

Yield : 66–88% after column chromatography .

Regioselective Alkylation and Oxidation

Katritzky et al. introduced a regioselective route using α-benzotriazolylenones, which condense with arylhydrazines to form pyrazolines. Subsequent elimination of benzotriazole under basic conditions yields 1,3,5-triarylpyrazoles . For the target compound, this method ensures precise substitution at the 3- and 5-positions.

Reaction Steps :

  • Condensation of 4-bromophenyl and 4-chlorophenyl ketones with benzotriazole.

  • Hydrazine addition and cyclization.

  • Base-mediated elimination.

Yield : 50–94%, depending on substituents .

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (CDCl₃) : δ 7.84 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.60 (m, 2H, Ar-H), 7.42 (t, J = 7.2 Hz, 2H, Ar-H), 7.34 (t, J = 7.2 Hz, 1H, Ar-H), 6.83 (s, 1H, pyrazole-H) .

  • 13C NMR : Peaks at δ 152.3 (C-3), 140.5 (C-5), 135.4 (C-1'), 132.7 (C-4'), correlating with diaryl substitution .

  • MS (EI) : m/z 361 [M+H]+ for C₁₅H₁₀BrClN₂ .

Crystallographic Data :

  • Single-crystal X-ray analysis confirms a planar pyrazole ring with dihedral angles of 4.64–5.3° between aryl groups, indicating minimal steric hindrance .

Comparative Analysis of Methods

Method Conditions Time Yield Catalyst
Microwave-assisted 375 W, acetic acid5 min87–96%None
Ultrasonication 35–40°C, ethanol/AcOH2–4 h75–89%Acetic acid
Chalcone cyclocondensation Reflux, ethanol6–8 h70–85%Acidic conditions
Oxidative aromatization LDA, DDQ12 h66–88%LDA, DDQ

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole has been explored for its potential as a pharmaceutical agent due to its diverse biological activities:

  • Anticancer Activity : Research indicates that this compound may inhibit cell proliferation in cancer cell lines, particularly those with mutations in the BRAF gene. The compound's mechanism involves disrupting signaling pathways critical for tumor growth, such as the BRAF/ERK pathway. A study demonstrated that derivatives of pyrazole with similar structures exhibited IC50 values in the low micromolar range against melanoma cells .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) have been reported as low as 0.22 μg/mL, indicating its potential effectiveness against resistant bacterial strains .
  • Anti-inflammatory Effects : In vitro studies suggest that the compound can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Materials Science

In addition to its medicinal applications, this compound can be utilized in materials science:

  • Development of Novel Materials : The unique electronic properties of pyrazole derivatives allow for their incorporation into materials with specific optical or electronic characteristics. This could lead to advancements in organic electronics or photonic devices.

Case Study 1: Anticancer Activity

A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties against various cancer cell lines. Results indicated that these compounds effectively inhibited the proliferation of melanoma cells by targeting the BRAF/ERK signaling pathway .

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation of antimicrobial efficacy among pyrazole derivatives, this compound was shown to significantly inhibit biofilm formation and bacterial growth. It was particularly effective against multidrug-resistant strains, showcasing its potential application in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins involved in signal transduction and metabolic pathways.

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Derivatives

The substitution pattern of halogens (Br, Cl, F) significantly impacts physical and chemical properties. Below is a comparative analysis of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole C₁₅H₁₀BrClN₂ 349.61 Not reported - Dual halogen substitution; potential for enhanced bioactivity.
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₂BrFN₂O 371.19 99–101 - Fluorine substituent; dihydro backbone lowers planarity.
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₇H₁₄ClFN₂O 340.76 110–112 - Acetyl group introduces polarity; fluorine enhances metabolic stability.
5-(4-Chlorophenyl)-1H-pyrazole C₉H₇ClN₂ 178.62 366.4 - Single chlorine substituent; high thermal stability.
5-Amino-3-(4-bromophenyl)-1H-pyrazole C₉H₈BrN₃ 254.09 Not reported - Amino group increases solubility; bromine aids in π-stacking interactions.

Key Observations :

  • Halogen Effects : Bromine and chlorine increase molecular weight and hydrophobicity compared to fluorine, which may reduce solubility but improve binding to hydrophobic targets .
  • Dihydro vs. 1H-Pyrazole : Dihydro derivatives (e.g., ) exhibit lower melting points due to reduced aromaticity and planarity .

Structural and Crystallographic Insights

  • Crystal Packing : Bromine’s larger atomic radius compared to chlorine may lead to distinct crystal packing. For example, 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole forms intermolecular C–H···O interactions due to its carbaldehyde group, whereas purely halogenated analogs rely on halogen bonds .
  • Synthetic Robustness: Organolithium-mediated synthesis (e.g., 1-(4-bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole) achieves yields >70%, suggesting scalability for halogenated pyrazoles .

Biological Activity

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

The compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which significantly influence its reactivity and biological interactions. The structural formula can be represented as follows:

C13H8BrClN2\text{C}_{13}\text{H}_{8}\text{BrClN}_2

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antibacterial activity against various strains. For instance, derivatives of pyrazole showed MIC values in the range of 0.220.25μg/mL0.22-0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial effect is believed to involve inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and synthesis .
MicroorganismMIC (μg/mL\mu g/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Staphylococcus epidermidis0.25Bactericidal
Candida albicansVariesFungicidal

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with promising results.

  • Inhibition of COX Enzymes : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs .
  • Experimental Models : In vivo studies using the Human Red Blood Cell (HRBC) membrane stabilization method revealed that these compounds significantly stabilize cell membranes at varying doses (100 μg to 1000 μg), indicating potent anti-inflammatory effects .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy.

  • Cell Line Studies : Compounds similar to this compound have shown significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values as low as 0.08μM0.08\,\mu M .
  • Mechanism of Action : The mechanism involves apoptosis induction and cell cycle arrest in cancer cells, likely mediated through pathways involving EGFR inhibition .
Cancer Cell LineIC50 (μM\mu M)Activity Type
MCF-70.08Antiproliferative
A5490.15Antiproliferative

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on various pyrazole derivatives found that this compound exhibited superior activity against multiple bacterial strains compared to traditional antibiotics .
  • Anti-inflammatory Evaluation : In a comparative study of new pyrazole derivatives, this compound was noted for its significant reduction in inflammation markers in animal models .

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole, and how are intermediates characterized?

The synthesis typically involves cyclization reactions of substituted hydrazides or chalcones. For example:

  • Cyclization with phosphoryl oxychloride : Substituted benzoic acid hydrazides undergo cyclization at 120°C using POCl₃ to form pyrazole cores .
  • Multi-step organic reactions : Starting from substituted phenylhydrazines and β-ketoesters, intermediates are monitored via TLC and characterized by IR, NMR, and mass spectrometry to confirm structures .
  • Optimization of reaction conditions : Solvent choice (e.g., ethanol or methanol), temperature (80–120°C), and stoichiometric ratios are critical to achieving yields >70% .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for pyrazole rings) .
  • NMR (¹H/¹³C) : Confirms substitution patterns on aromatic rings and pyrazole core. For instance, ¹H NMR signals at δ 6.8–7.8 ppm correspond to chlorophenyl/bromophenyl protons .
  • Single-crystal X-ray diffraction : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

  • Antimicrobial assays : Disc diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) with MIC values reported .
  • Anti-inflammatory testing : Carrageenan-induced paw edema models in rodents, comparing inhibition percentages to reference drugs like indomethacin .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

  • HOMO-LUMO analysis : Predicts reactivity and charge transfer mechanisms. For pyrazole derivatives, HOMO energies often localize on electron-rich chlorophenyl groups, while LUMO resides on the pyrazole ring .
  • Molecular electrostatic potential (MEP) maps : Visualize electrophilic/nucleophilic sites, guiding derivatization for targeted bioactivity .
  • Vibrational frequency calculations : Validate experimental IR spectra by comparing DFT-simulated peaks (e.g., C-Cl/C-Br stretching modes) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing 4-chlorophenyl with 3,4-dimethoxyphenyl in analogs increases anti-inflammatory potency but reduces antimicrobial activity .
  • Dose-response curve refinement : Test lower concentrations (e.g., 10–100 µM) to avoid false negatives from cytotoxicity .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. What strategies optimize reaction conditions for scalable synthesis without compromising purity?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loadings (e.g., using p-toluenesulfonic acid) to identify robust protocols .
  • Green chemistry approaches : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures, improving E-factors .
  • Crystallization techniques : Recrystallization from ethanol/acetone enhances purity (>95%) for pharmacological studies .

Q. How does crystallographic data inform the design of analogs with enhanced stability?

  • Intermolecular interaction analysis : Crystal packing often reveals π-π stacking between aromatic rings and hydrogen bonds (e.g., N-H⋯S in thiazole derivatives), which can be mimicked in analogs to improve stability .
  • Torsion angle adjustments : Modify substituent positions to reduce steric strain, as seen in dihedral angles <10° for planar pyrazole-thiazole hybrids .

Q. What computational tools predict binding affinities to biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes like carbonic anhydrase IX (PDB: 3IAI) or COX-2 (PDB: 5KIR). For example, chlorophenyl groups show hydrophobic contacts with Val-135 in COX-2 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Methodological Notes

  • Contradictory data resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Synthetic reproducibility : Document reaction parameters (e.g., moisture sensitivity of intermediates) to ensure protocol transferability .
  • Ethical considerations : Adhere to OECD guidelines for in vivo studies, including humane endpoints and sample size justification .

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